molecular formula C10H14O B14481243 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one CAS No. 66262-15-5

2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one

Cat. No.: B14481243
CAS No.: 66262-15-5
M. Wt: 150.22 g/mol
InChI Key: DWDYRRKTPYJCJR-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methylprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced derivatives.

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and reactivity. Its ability to act as a cheletropic trap for NO and NO2 radicals makes it particularly valuable in certain chemical and biological applications .

Properties

CAS No.

66262-15-5

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5,7H,3-4,6H2,1-2H3

InChI Key

DWDYRRKTPYJCJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CCCCC1=O)C

Origin of Product

United States

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